molecular formula C9H7BClNO2 B1431592 (3-Chloroisoquinolin-7-yl)boronic acid CAS No. 2096331-38-1

(3-Chloroisoquinolin-7-yl)boronic acid

Cat. No. B1431592
CAS RN: 2096331-38-1
M. Wt: 207.42 g/mol
InChI Key: LFDFGQMNAXLLIK-UHFFFAOYSA-N
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Description

“(3-Chloroisoquinolin-7-yl)boronic acid” is a chemical compound with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 g/mol .


Molecular Structure Analysis

The molecular structure of “(3-Chloroisoquinolin-7-yl)boronic acid” consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Mechanism of Action

Target of Action

The primary target of (3-Chloroisoquinolin-7-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(3-Chloroisoquinolin-7-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (3-Chloroisoquinolin-7-yl)boronic acid, are transferred from boron to palladium . This process is part of the SM coupling reaction .

Biochemical Pathways

The biochemical pathway affected by (3-Chloroisoquinolin-7-yl)boronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the construction of complex organic compounds .

Pharmacokinetics

Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . These properties suggest that (3-Chloroisoquinolin-7-yl)boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of (3-Chloroisoquinolin-7-yl)boronic acid’s action are the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry .

Action Environment

The action of (3-Chloroisoquinolin-7-yl)boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction is performed at low temperature to attenuate over-alkylation . Furthermore, the presence of a transition metal catalyst, such as palladium, is necessary for the SM coupling reaction to occur .

properties

IUPAC Name

(3-chloroisoquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFGQMNAXLLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN=C(C=C2C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263568
Record name Boronic acid, B-(3-chloro-7-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096331-38-1
Record name Boronic acid, B-(3-chloro-7-isoquinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-7-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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